6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole
Overview
Description
6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of an imidazo[2,1-b]thiazole core with a phenyl group at the 6-position and a p-tolylthio group at the 5-position.
Mechanism of Action
Target of Action
The primary target of 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole is Pantothenate synthetase of Mycobacterium tuberculosis . Pantothenate synthetase is a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain .
Mode of Action
The compound interacts with its target, Pantothenate synthetase, leading to changes in the protein’s function
Biochemical Pathways
The compound affects the electron transport chain by targeting the Pantothenate synthetase of Mycobacterium tuberculosis . This interaction disrupts the normal functioning of the electron transport chain, leading to downstream effects on the organism’s energy production and other biochemical processes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have been predicted using in silico ADMET prediction tools . These properties impact the compound’s bioavailability, determining how much of the drug reaches its target site in the body.
Result of Action
The compound has shown significant activity against Mycobacterium tuberculosis, with an IC50 of 2.03 μM and IC90 of 15.22 μM . This suggests that the compound is effective in inhibiting the growth of this organism at these concentrations. Furthermore, the compound showed no activity towards a panel of non-tuberculous mycobacteria (NTM), suggesting a selective inhibition of Mycobacterium tuberculosis .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole are not fully understood due to the limited research available. It is known that imidazo[2,1-b]thiazole derivatives have shown significant activity against Mycobacterium tuberculosis (Mtb) H37Ra . This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a way that inhibits the growth of this bacterium .
Cellular Effects
In vitro studies have shown that imidazo[2,1-b]thiazole derivatives, such as this compound, can have a significant impact on cellular processes . For example, these compounds have been found to display IC 90 of 7.05 μM and IC 50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra, while no acute cellular toxicity was observed (>128 μM) towards the MRC-5 lung fibroblast cell line .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not fully understood. Molecular docking and dynamics studies were carried out for the most active compounds in order to understand the putative binding pattern, as well as stability of the protein–ligand complex, against the selected target Pantothenate synthetase of Mtb .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole typically involves the reaction of 2-aminothiazole derivatives with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the condensation of 2-aminothiazole with benzaldehyde derivatives in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the imidazo[2,1-b]thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography is also common in industrial settings to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol, varying temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazo[2,1-b]thiazole derivatives.
Substitution: Functionalized imidazo[2,1-b]thiazole derivatives with various substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole derivatives: Compounds with similar core structures but different substituents, such as 6-phenyl-5-(methylthio)imidazo[2,1-b]thiazole.
Benzimidazo[2,1-b]thiazole derivatives: Compounds with a benzo-fused ring system, such as benzo[d]imidazo[2,1-b]thiazole carboxamides.
Uniqueness
6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl and p-tolylthio groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
5-(4-methylphenyl)sulfanyl-6-phenylimidazo[2,1-b][1,3]thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2S2/c1-13-7-9-15(10-8-13)22-17-16(14-5-3-2-4-6-14)19-18-20(17)11-12-21-18/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJFISPEJIPHKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N=C3N2C=CS3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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